molecular formula C13H24N2O3 B14779865 tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate

tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate

Cat. No.: B14779865
M. Wt: 256.34 g/mol
InChI Key: HLBMPIBPEUZPJQ-MTULOOOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydrofuro[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydrofuro[3,4-c]pyridine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific applications and effects.

Uniqueness

cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is unique due to its specific structure and the presence of the tert-butyl and aminomethyl groups. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11?/m0/s1

InChI Key

HLBMPIBPEUZPJQ-MTULOOOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2COC([C@@H]2C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2COC(C2C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.